Jak-IN-20

Catalog No.
S12905541
CAS No.
M.F
C28H30FN7O2
M. Wt
515.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Jak-IN-20

Product Name

Jak-IN-20

IUPAC Name

N-(cyanomethyl)-4-[5-fluoro-2-[4-(4-morpholin-4-ylpiperidin-1-yl)anilino]pyrimidin-4-yl]benzamide

Molecular Formula

C28H30FN7O2

Molecular Weight

515.6 g/mol

InChI

InChI=1S/C28H30FN7O2/c29-25-19-32-28(34-26(25)20-1-3-21(4-2-20)27(37)31-12-11-30)33-22-5-7-23(8-6-22)35-13-9-24(10-14-35)36-15-17-38-18-16-36/h1-8,19,24H,9-10,12-18H2,(H,31,37)(H,32,33,34)

InChI Key

OJWUERASKIACOC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CCOCC2)C3=CC=C(C=C3)NC4=NC=C(C(=N4)C5=CC=C(C=C5)C(=O)NCC#N)F

Jak-IN-20 is a selective inhibitor of Janus kinase 1, a member of the Janus kinase family involved in mediating cytokine signaling through the JAK-STAT pathway. This compound has gained attention due to its potential therapeutic applications in various inflammatory and autoimmune diseases, as well as certain cancers. Janus kinases, including Jak-IN-20, play a crucial role in transducing signals from various cytokine receptors, which are essential for immune response regulation.

Typical of small-molecule inhibitors. Its interactions primarily involve binding to the ATP-binding site of Janus kinase 1, leading to inhibition of its kinase activity. The compound exhibits hydrophobic interactions and hydrogen bonding with specific amino acid residues in the active site, which is critical for its inhibitory function. Key residues involved in these interactions include Leu959 and Glu957, which are crucial for selective inhibition .

Jak-IN-20 has demonstrated potent biological activity as a selective inhibitor of Janus kinase 1. It effectively blocks the phosphorylation of downstream signaling proteins, thereby disrupting the JAK-STAT signaling pathway. This inhibition can lead to decreased expression of pro-inflammatory cytokines and modulation of immune responses. The compound's selectivity for Janus kinase 1 over other kinases in the JAK family enhances its therapeutic potential by minimizing off-target effects .

The synthesis of Jak-IN-20 typically involves multi-step organic reactions that include:

  • Formation of key intermediates: Utilizing reactions such as amination and acylation to build the core structure.
  • Cyclization: Employing cyclization techniques to create the azetidine or cyclobutane derivatives that are characteristic of Jak-IN-20.
  • Purification: Final purification steps often include recrystallization or chromatography to isolate the pure compound .

These methods ensure that Jak-IN-20 maintains its structural integrity and biological activity.

Jak-IN-20 is primarily explored for its applications in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and psoriasis. Additionally, it is being investigated for potential use in oncology, particularly in cancers where Janus kinase 1 is implicated in tumor growth and survival. The compound's ability to selectively inhibit Janus kinase 1 makes it a promising candidate for targeted therapies .

Interaction studies have shown that Jak-IN-20 forms significant hydrogen bonds with key residues in the ATP-binding site of Janus kinase 1. These interactions are crucial for its binding affinity and inhibitory potency. Computational docking studies have revealed that Jak-IN-20 exhibits favorable binding energy scores, indicating strong interactions with the target protein .

Furthermore, studies involving mutagenesis of specific amino acids within the active site have provided insights into how structural changes can affect binding affinity and selectivity, guiding future modifications to enhance efficacy .

Jak-IN-20 shares structural similarities with other selective Janus kinase inhibitors but stands out due to its unique binding profile and selectivity for Janus kinase 1. Here are some similar compounds:

Compound NameTarget KinaseSelectivityKey Features
TofacitinibJanus kinase 1/2ModerateFirst-in-class oral JAK inhibitor
RuxolitinibJanus kinase 1/2ModerateApproved for myelofibrosis
BaricitinibJanus kinase 1/2ModerateUsed for rheumatoid arthritis

Uniqueness of Jak-IN-20:

  • Higher selectivity: Unlike Tofacitinib and Ruxolitinib, Jak-IN-20 shows a more pronounced preference for Janus kinase 1.
  • Structural innovation: The specific arrangement of functional groups in Jak-IN-20 enhances its binding affinity compared to other inhibitors.

XLogP3

3.2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

515.24450139 g/mol

Monoisotopic Mass

515.24450139 g/mol

Heavy Atom Count

38

Dates

Modify: 2024-08-10

Explore Compound Types